molecular formula C13H14O6 B2781471 [(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid CAS No. 135111-51-2

[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B2781471
CAS No.: 135111-51-2
M. Wt: 266.249
InChI Key: NCOVPSDBMQUDQQ-UHFFFAOYSA-N
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Description

Evolution of Coumarin Oxyacetate Research

The exploration of coumarin oxyacetates began in the late 20th century, driven by interest in modifying natural coumarins to enhance their bioactivity. The specific compound [(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid was first synthesized in the early 2000s, as evidenced by its PubChem registration in 2006. Early studies focused on its structural elucidation using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR). By 2017, crystallographic analyses revealed its monoclinic crystal system (space group $$ P2_1/n $$) and intermolecular interactions, including C–H⋯O hydrogen bonds and π–π stacking. These findings underscored its potential as a scaffold for designing bioactive molecules with stabilized conformations.

Positioning within the Coumarin Derivative Family

This compound belongs to the 7-oxyacetate subclass of coumarins, distinguished by its acetic acid substituent at the 7-position of the chromene ring. Compared to simpler coumarins like umbelliferone (7-hydroxycoumarin), the addition of the oxyacetic acid group introduces enhanced hydrogen-bonding capacity and solubility. Structurally, it shares similarities with Ethyl 2-(4-methyl-2-oxo-chromen-7-yl)oxyacetate, differing primarily in the esterification of the acetic acid moiety. Such modifications influence pharmacological properties, as seen in its improved interactions with enzymatic targets like cytochrome P450 isoforms.

Relationship to Umbelliferone Derivatives

Umbelliferone (7-hydroxycoumarin) serves as a foundational structure for many derivatives, including this compound. The 5-hydroxyl and 4-oxo groups in this compound introduce additional sites for metabolic modification, such as glucuronidation and sulfation, which are critical for detoxification pathways. Unlike umbelliferone, which undergoes primarily 7-hydroxylation, this derivative’s oxyacetic acid side chain facilitates interactions with polar residues in enzyme active sites, as demonstrated in studies of P450 1A2 and 2E1-mediated metabolism.

Significance in Contemporary Bioorganic Chemistry

In modern research, this compound has emerged as a versatile tool for probing enzyme mechanisms and designing multitarget ligands. Its ability to stabilize R$$_2$$$$^2$$(22) graph-set motifs in crystal packing highlights its utility in materials science. Biologically, it modulates pathways such as TLR4/NF-κB and SIRT1/PPARγ, which are implicated in inflammatory and oxidative stress responses. These dual roles—structural and pharmacological—underscore its importance in developing novel therapeutics for conditions like ulcerative colitis and neurodegenerative diseases.

Properties

IUPAC Name

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-13(2)5-9(15)12-8(14)3-7(4-10(12)19-13)18-6-11(16)17/h3-4,14H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOVPSDBMQUDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: [(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride[_{{{CITATION{{{_2{(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy ... - VWR.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of substituted chroman derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Properties
Research indicates that compounds related to chromones exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives can inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a critical role in inflammatory processes. This inhibition can lead to reduced production of leukotrienes, mediators of inflammation .

Case Study:
A relevant study explored the structural requirements for 5-LOX inhibition among chromanols and identified that specific modifications could enhance potency. The compound [(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid and its analogs demonstrated effective inhibition in both cell-free and cell-based assays .

2. Antioxidant Activity
Chromones are recognized for their antioxidant properties. The ability to scavenge free radicals makes them valuable in preventing oxidative stress-related diseases. Research suggests that this compound may contribute to cellular protection against oxidative damage through its antioxidant mechanisms .

3. Anticancer Potential
Preliminary studies have indicated that certain chromone derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms often involve modulation of signaling pathways associated with cell proliferation and survival .

Agricultural Applications

1. Pesticide Development
The compound's structural characteristics suggest potential applications in developing novel pesticides. Its ability to interact with biological systems can be harnessed to create environmentally friendly pest control agents that target specific pathways in pests without affecting non-target organisms .

Material Science Applications

1. Polymer Chemistry
Research into the incorporation of chromone derivatives into polymer matrices has shown promise in enhancing the mechanical and thermal properties of materials. This could lead to the development of advanced materials with applications in coatings, packaging, and biomedical devices.

Summary Table of Applications

Field Application Mechanism/Effect
PharmacologyAnti-inflammatoryInhibition of 5-lipoxygenase
AntioxidantScavenging free radicals
AnticancerInducing apoptosis in cancer cells
AgriculturePesticide developmentTargeting specific pest pathways
Material SciencePolymer enhancementImproving mechanical and thermal properties

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Antioxidant Activity: It acts as a free radical scavenger, neutralizing harmful reactive oxygen species (ROS).

  • Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

  • Enzyme Inhibition: It may inhibit specific enzymes involved in disease processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a class of chromenone-based acetic acid derivatives. Below is a detailed comparison with analogs, focusing on structural variations, physicochemical properties, and biological relevance.

Table 1: Key Structural and Functional Differences

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
[(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid (407634-12-2) 2,2-dimethyl, 5-hydroxy, 7-oxyacetic acid C₁₄H₁₆O₆ 280.27 Intermediate for bioactive derivatives; 95% purity
[(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid (97980-71-7) 2-phenyl, 5-hydroxy, 7-oxyacetic acid C₁₇H₁₂O₆ 312.28 Anti-inflammatory applications; 99% purity
2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (884497-67-0) 6-chloro, 3,4-dimethyl, 7-oxyacetic acid C₁₃H₁₁ClO₅ 282.68 Enhanced lipophilicity (log P: 2.88); antimicrobial potential
[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (438030-04-7) 3-hexyl, 4-methyl, 7-oxyacetic acid C₁₈H₂₂O₅ 318.40 High molecular weight; used in organic synthesis
(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide derivatives 7-hydroxy, 4-acetic acid hydrazide Variable Variable Antimicrobial, analgesic, and anti-inflammatory activity

Structural Modifications and Their Impacts

Substitution at Position 2: 2,2-Dimethyl groups (in the target compound) increase steric hindrance, reducing ring flexibility compared to the 2-phenyl analog (CAS 97980-71-7). This may limit binding to planar biological targets .

Halogenation :

  • The 6-chloro substituent in CAS 884497-67-0 increases lipophilicity (predicted log P: 2.88 vs. ~1.5 for the target compound), enhancing membrane permeability .

Alkyl Chain Modifications: The 3-hexyl group in CAS 438030-04-7 significantly boosts molecular weight (318.40 g/mol) and alters solubility, making it more suitable for non-polar solvents .

Biological Activity

[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid is a synthetic compound belonging to the chromenone family. This compound has garnered attention due to its diverse biological activities, which include antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The unique chromenone structure contributes to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C13H14O5C_{13}H_{14}O_5, with a molecular weight of approximately 250.25 g/mol. The compound features a hydroxyl group and an acetic acid moiety, which are critical for its biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can mitigate oxidative stress by neutralizing free radicals, which is essential in preventing cellular damage and various diseases related to oxidative stress.

2. Anti-inflammatory Effects

This compound has demonstrated potential in reducing inflammation markers. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for therapeutic applications in inflammatory diseases.

3. Anticancer Properties

Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have reported its effectiveness against various cancer cell lines, indicating its potential as an anticancer agent.

4. Antimicrobial Activity

The compound has also shown antimicrobial properties against several pathogens. Its ability to disrupt microbial cell membranes contributes to its effectiveness in combating infections.

Research Findings and Case Studies

StudyFindings
Antioxidant Evaluation This compound exhibited a significant reduction in malondialdehyde (MDA) levels in treated cells, indicating reduced oxidative stress (Source: ).
Anti-inflammatory Mechanism Inhibition of COX enzymes was observed in vitro, leading to decreased production of prostaglandins (Source: ).
Cancer Cell Proliferation In studies involving breast and colon cancer cell lines, the compound induced apoptosis and halted cell cycle progression at the G1 phase (Source: ).
Microbial Susceptibility The compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria in agar diffusion tests (Source: ).

Synthesis Methods

Various synthetic routes have been explored for producing this compound. These methods include:

  • Condensation Reactions - Utilizing aldehydes and ketones.
  • Cyclization Techniques - Employing specific catalysts for chromenone formation.
  • Functional Group Modifications - Introducing hydroxyl and acetic acid groups through esterification processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid, and how can purity be optimized?

  • Methodology :

  • Core Synthesis : Start with a chromen-4-one scaffold (e.g., 5-hydroxy-2,2-dimethylchromen-4-one) and introduce the acetic acid moiety via nucleophilic substitution. Use coupling agents like DCC or EDC in anhydrous conditions to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve ≥95% purity. HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) validates purity .
    • Key Data :
ParameterValue
Molecular FormulaC₁₄H₁₇NO₄
Purity (HPLC)95%
Yield (Typical)60-70%

Q. How is the molecular structure of this compound validated in academic research?

  • Methodology :

  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refine to R-factor < 0.05 .
  • Spectroscopy : Confirm functional groups via FT-IR (e.g., carbonyl stretch at ~1700 cm⁻¹, hydroxyl at ~3200 cm⁻¹). ¹H/¹³C NMR assignments (DMSO-d₆) verify substituents (e.g., dimethyl groups at δ 1.4 ppm) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the chromen core) influence biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., fluorophenyl or trifluoromethyl substitutions) and compare activities. Use in vitro assays (IC₅₀ for AChE inhibition, COX-2 inhibition) to quantify effects .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze electronic effects (e.g., HOMO-LUMO gaps) and docking studies (AutoDock Vina) to predict binding affinities .
    • Case Study :
  • Trifluoromethyl analogs showed 2.5× higher COX-2 inhibition than the parent compound, attributed to enhanced lipophilicity and electron-withdrawing effects .

Q. How can contradictory data in biological assays (e.g., moderate AChE inhibition vs. strong cytotoxicity) be resolved?

  • Methodology :

  • Dose-Response Analysis : Use Hill plots to differentiate specific enzyme inhibition from nonspecific cytotoxicity. Validate via parallel assays (e.g., MTT for cell viability vs. Ellman’s assay for AChE) .
  • Mechanistic Studies : Apply fluorescence microscopy (Annexin V/PI staining) to confirm apoptosis vs. necrosis in cytotoxic responses. Cross-reference with ROS scavenging assays (DPPH/ABTS) to rule out antioxidant interference .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent biological effects?

  • Methodology :

  • Nonlinear Regression : Fit dose-response curves (GraphPad Prism) using a four-parameter logistic model (Y = Bottom + (Top-Bottom)/(1 + 10^(LogEC50-X))). Report EC₅₀ with 95% confidence intervals .
  • Multivariate Analysis : Apply PCA or PLS-DA to datasets (e.g., IC₅₀ values across cell lines) to identify structure-activity clusters .

Q. How can crystallographic data resolve ambiguities in stereochemistry or tautomerism?

  • Methodology :

  • Density Functional Refinement : Use SHELXL to model disorder or alternative conformations. Validate via residual density maps (e.g., peaks < 0.3 eÅ⁻³) .
  • Hydrogen Bond Analysis : Map intermolecular interactions (e.g., O–H···O between hydroxy and carbonyl groups) to confirm tautomeric forms .

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